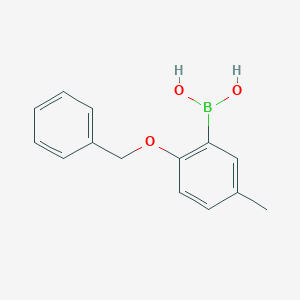

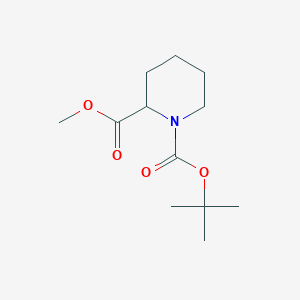

(2-(Benzyloxy)-5-methylphenyl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(2-(Benzyloxy)-5-methylphenyl)boronic acid” is a type of boronic acid, which are known for their utility in various applications, including their use as reaction catalysts . It has a linear formula of C6H5CH2OC6H4B(OH)2 .

Synthesis Analysis

Boronic acids can be synthesized through various methods. For instance, a general and convenient protocol for the electrophilic borylation of aryl Grignard reagents has been reported . Another method involves the use of a diboron/methoxide/pyridine reaction system for the photoactivation of an in situ generated super electron donor for an efficient, transition-metal-free borylation of unactivated aryl chlorides .Molecular Structure Analysis

The molecular structure of “(2-(Benzyloxy)-5-methylphenyl)boronic acid” has been studied using ab initio Hartree-Fock (HF) and Density Functional Theory (DFT), using Becke-3–Lee–Yang–Parr (B3LYP) hybrid density functional . The dipole moment of the molecule was calculated to be 1.20 Debye at DFT/B3LYP/6-311++G (d, p) and 1.58 Debye at HF/6-311++G (d, p) .Chemical Reactions Analysis

Boronic acids are known for their reactivity with diols and strong Lewis bases such as fluoride or cyanide anions . They have been used in various reactions such as Palladium complex-catalyzed selective hydroxylation, Palladium (II)-catalyzed oxidative Heck reactions, Metal-free electrophilic fluorination, and Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-(Benzyloxy)-5-methylphenyl)boronic acid” include a density of 1.2±0.1 g/cm3, boiling point of 428.7±47.0 °C at 760 mmHg, vapour pressure of 0.0±1.1 mmHg at 25°C, and a flash point of 213.0±29.3 °C . It also has a molar refractivity of 64.4±0.4 cm3 .Aplicaciones Científicas De Investigación

Application in Organic Synthesis

Field

Organic Chemistry

Summary of the Application

Boronic acids are attractive synthetic intermediates and have been shown to be effective as inhibitors of various enzymes . This compound, synthesized in 44% overall yield, could be used as a surrogate for N-terminal peptidic boronic acid to provide basic understanding of the stability of more elaborate N-terminal peptidic boronic acids .

Methods of Application

The synthetic scheme includes β-borylation of α, β-unsaturated carbonyl compounds using Cu(I) as catalyst, α-alkylation, saponification/hydrogenation, amidation, and oxidative removal of pinacolyl group with sodium periodate .

Results or Outcomes

The current results will be useful for the deprotection of other boronic esters, such as pinanediol protected compounds, which are being used extensively in stereoselective synthesis .

Application in Catalytic Protodeboronation

Field

Catalysis

Summary of the Application

Protodeboronation of pinacol boronic esters is a valuable but unknown transformation . This process is utilized in the formal total synthesis of d-®-coniceine and indolizidine 209B .

Methods of Application

The protodeboronation of 1, 2 and 3 alkyl boronic esters is achieved utilizing a radical approach .

Results or Outcomes

The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .

Application in Palladium Complex-Catalyzed Selective Hydroxylation

Summary of the Application

The compound is used as a reactant for palladium complex-catalyzed selective hydroxylation .

Methods of Application

The specific methods of application are not detailed in the source .

Results or Outcomes

The specific results or outcomes are not detailed in the source .

Application in Palladium (II)-Catalyzed Oxidative Heck Reactions

Summary of the Application

The compound is used as a reactant for palladium (II)-catalyzed oxidative Heck reactions .

Results or Outcomes

Application in Metal-Free Electrophilic Fluorination

Summary of the Application

The compound is used as a reactant for metal-free electrophilic fluorination .

Results or Outcomes

Application in Suzuki-Miyaura Cross-Coupling Reactions

Summary of the Application

The compound is used as a reactant for Suzuki-Miyaura cross-coupling reactions .

Results or Outcomes

Application in Glucose Sensors

Field

Biochemistry

Summary of the Application

Boronic acid derivatives offer a reversible and covalent binding mechanism for glucose recognition, which enables continuous glucose monitoring and responsive insulin release . A diboronic acid (DBA) structure design has been explored and has become a hot research topic for real-time glucose sensing in recent decades .

Results or Outcomes

Application in Sensing

Field

Chemistry

Summary of the Application

Boronic acids are increasingly utilized in diverse areas of research. Including the interactions of boronic acids with diols and strong Lewis bases as fluoride or cyanide anions, which leads to their utility in various sensing applications . The sensing applications can be homogeneous assays or heterogeneous detection .

Results or Outcomes

Application in Non-Enzymatic Glucose Sensors

Summary of the Application

Boronic acid (BA) derivatives offer a reversible and covalent binding mechanism for glucose recognition, which enables continuous glucose monitoring and responsive insulin release . A diboronic acid (DBA) structure design has been explored and has become a hot research topic for real-time glucose sensing in recent decades .

Results or Outcomes

Application in Cross-Coupling Reactions

Summary of the Application

Borinic acids [R 2 B (OH)] and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions .

Safety And Hazards

Propiedades

IUPAC Name |

(5-methyl-2-phenylmethoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BO3/c1-11-7-8-14(13(9-11)15(16)17)18-10-12-5-3-2-4-6-12/h2-9,16-17H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMBDTEZABFLVAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C)OCC2=CC=CC=C2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10562402 |

Source

|

| Record name | [2-(Benzyloxy)-5-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(Benzyloxy)-5-methylphenyl)boronic acid | |

CAS RN |

127972-17-2 |

Source

|

| Record name | [2-(Benzyloxy)-5-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[(2S)-1-[[2-amino-3-[(6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B154862.png)